molecular formula C10H12FN B3420665 (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 199186-69-1

(R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B3420665
CAS RN: 199186-69-1
M. Wt: 165.21 g/mol
InChI Key: BDCCXYVTXRUGAN-SSDOTTSWSA-N
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Description

(R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of tetrahydroquinolines, which are known for their biological activities.

Scientific Research Applications

Enantiomer Resolution and Synthesis

  • Enantiomer Resolution: The racemic form of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) can be resolved effectively using N-phthaloyl derivative of the (R)-enantiomer. This process is efficient for mixtures with high starting enantiomeric purities (Bálint et al., 2000).
  • Synthesis and Configuration: Optically active forms of flumequine, an antibacterial agent, are synthesized from FTHQ. The configurations of these compounds are established through X-ray structures and NMR analysis (Bálint et al., 1999).

Catalysis and Asymmetric Hydrogenation

  • Catalytic Applications: FTHQ is a key intermediate in the asymmetric hydrogenation of quinolines, catalyzed by chiral cationic η(6)-arene-N-tosylethylenediamine-Ru(II) complexes. This catalysis is applicable in the synthesis of biologically active tetrahydroquinolines (Wang et al., 2011).

Pharmaceutical Applications

  • Antibacterial Agents: FTHQ serves as a key intermediate in the preparation of antibacterial agents like (S)-flumequine. The efficient hydrogenation of quinolines in water catalyzed by chiral cationic Ru-diamine complexes highlights its significance in pharmaceutical synthesis (Yang et al., 2014).

Physicochemical and Biological Activities

  • Physicochemical Properties and Biological Activities: The ocular hypotensive action of FTHQ analogs has been studied, revealing significant pharmacological potential. The compound's physicochemical properties, like solubility and distribution coefficient, are key factors influencing its biologicalactivity (Pamulapati & Schoenwald, 2011).

Optical Resolution and Stereochemistry

  • Optical Resolution via Supercritical Fluid Extraction: The enantiomers of FTHQ can be separated by supercritical fluid extraction using carbon dioxide, highlighting a novel approach to optical resolution (Kmecz et al., 2001).
  • Absolute Configuration of Derivatives: The absolute configuration of optically active enantiomers of FTHQ derivatives, crucial for pharmaceutical applications, has been determined by X-ray analysis (Kido et al., 1996).

Kinetic Studies and Synthesis

  • Acylative Kinetic Resolution: The acylative kinetic resolution of racemic FTHQ with various acyl chlorides demonstrates the influence of fluorine atoms on stereoselectivity, crucial for preparing enantiopure compounds (Gruzdev et al., 2013).

Novel Synthesis Methods and SAR Studies

  • Novel Synthesis of Retinoid X Receptor Agonists: FTHQ derivatives have been synthesized and shown to exhibit high binding affinity to retinoid X receptors, demonstrating their potential in therapeutic applications (Hibi et al., 1998).

properties

IUPAC Name

(2R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCCXYVTXRUGAN-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C(N1)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

CAS RN

199186-69-1
Record name (+)-6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199186-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
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(R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
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(R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
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(R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
(R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
(R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

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